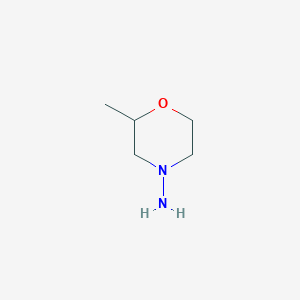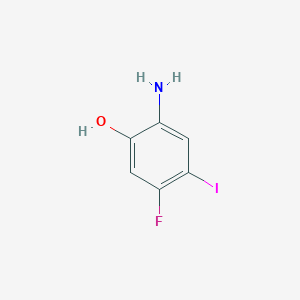
methyl 2-methylprop-2-enoate;1-phenylpyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Methyl 2-methylprop-2-enoate is typically synthesized through the esterification of methacrylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified by distillation .
1-phenylpyrrole-2,5-dione can be synthesized through various methods, including the reaction of phenylhydrazine with maleic anhydride. This reaction is typically carried out in an organic solvent such as ethanol, with acetic acid as a catalyst .
Industrial Production Methods
Industrial production of methyl 2-methylprop-2-enoate involves the carboalkoxylation of ethylene to produce methyl propionate, which is then converted to methyl methacrylate through a series of reactions involving methanol and carbon monoxide . The process is conducted in a continuous-stirred tank reactor at moderate temperature and pressure.
化学反応の分析
Types of Reactions
Methyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Polymerization: It readily polymerizes to form poly(methyl methacrylate) (PMMA), a widely used plastic.
Esterification: It can react with alcohols to form different esters.
Hydrolysis: It can be hydrolyzed to methacrylic acid and methanol under acidic or basic conditions.
1-phenylpyrrole-2,5-dione undergoes reactions such as:
Substitution: It can undergo electrophilic substitution reactions due to the presence of the phenyl group.
Reduction: It can be reduced to the corresponding pyrrolidine derivative.
Common Reagents and Conditions
Polymerization: Initiated by free radicals, heat, or light.
Esterification: Requires an acid catalyst and heat.
Hydrolysis: Requires either acidic or basic conditions.
Major Products
Polymerization: Poly(methyl methacrylate) (PMMA).
Esterification: Various esters depending on the alcohol used.
Hydrolysis: Methacrylic acid and methanol.
科学的研究の応用
Methyl 2-methylprop-2-enoate is extensively used in the production of polymers, resins, and coatings. It is also used in the manufacture of adhesives, sealants, and elastomers .
1-phenylpyrrole-2,5-dione has significant applications in medicinal chemistry. It is used as a scaffold for the synthesis of various biologically active compounds, including anticancer, antibacterial, and antifungal agents . Its unique structure allows for the development of drugs with diverse therapeutic properties.
作用機序
The mechanism of action of methyl 2-methylprop-2-enoate primarily involves its polymerization to form PMMA, which is used in various applications due to its transparency, durability, and resistance to UV light .
1-phenylpyrrole-2,5-dione exerts its effects through interactions with various molecular targets, including enzymes and receptors. Its structure allows it to bind to specific sites on these targets, modulating their activity and leading to therapeutic effects .
類似化合物との比較
Similar Compounds
Methyl acrylate: Similar to methyl 2-methylprop-2-enoate but lacks the methyl group on the double bond.
Ethyl methacrylate: Similar to methyl 2-methylprop-2-enoate but has an ethyl group instead of a methyl group.
Uniqueness
Methyl 2-methylprop-2-enoate is unique due to its ability to form PMMA, a highly versatile polymer with numerous applications. 1-phenylpyrrole-2,5-dione is unique due to its potential in medicinal chemistry as a scaffold for drug development .
特性
分子式 |
C15H15NO4 |
|---|---|
分子量 |
273.28 g/mol |
IUPAC名 |
methyl 2-methylprop-2-enoate;1-phenylpyrrole-2,5-dione |
InChI |
InChI=1S/C10H7NO2.C5H8O2/c12-9-6-7-10(13)11(9)8-4-2-1-3-5-8;1-4(2)5(6)7-3/h1-7H;1H2,2-3H3 |
InChIキー |
CIQSBUDHHGUYBB-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=O)OC.C1=CC=C(C=C1)N2C(=O)C=CC2=O |
関連するCAS |
32554-23-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2R,3R,4S,5R)-5-[(S)-[[(2S,3S,4S)-2-amino-5-carbamoyloxy-3,4-dihydroxypentanoyl]amino]-carboxymethyl]-3,4-dihydroxyoxolan-2-yl]-2,4-dioxo-1,3-diazinane-5-carboxylic acid](/img/structure/B12336437.png)
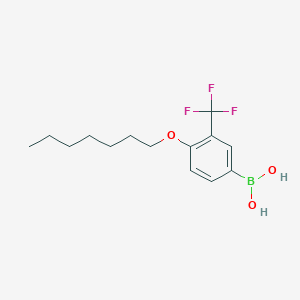
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4R,5R,6R)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12336460.png)
![5-(2-Oxo-1,3,3a,4,6,6a-hexahydroselenopheno[3,4-d]imidazol-4-yl)pentanoic acid](/img/structure/B12336467.png)
![1-[(2R,3R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12336484.png)
![1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid, 1-acetyl-, methyl ester](/img/structure/B12336491.png)
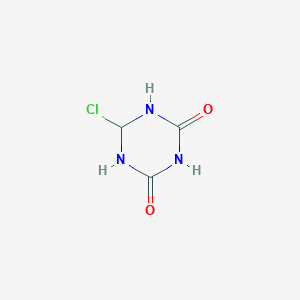
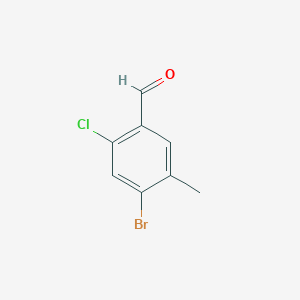
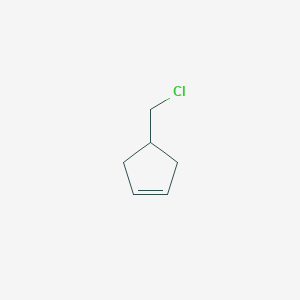


![1-(3-Bromophenyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B12336517.png)
